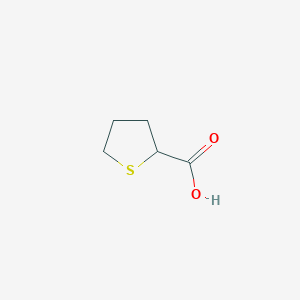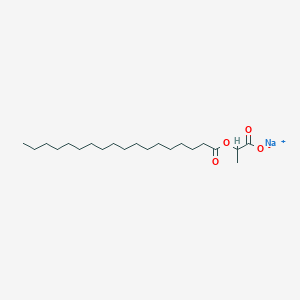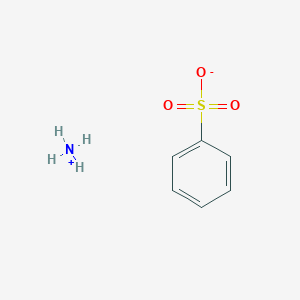
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-, also known as AHA, is a potent inhibitor of bacterial urease. It is a white crystalline powder that is soluble in water and ethanol. AHA has been used in various scientific research applications, including the study of urinary tract infections, kidney stones, and chronic bacterial prostatitis.
Wirkmechanismus
The mechanism of action of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves the formation of a stable complex with the nickel ion at the active site of bacterial urease. This complex inhibits the catalytic activity of the enzyme by preventing the binding of urea to the active site. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to be a competitive inhibitor of bacterial urease, meaning that it competes with urea for binding to the active site of the enzyme.
Biochemische Und Physiologische Effekte
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments. It is a potent inhibitor of bacterial urease, which makes it an ideal tool for studying the role of urease in various diseases. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is also stable and can be easily synthesized in large quantities. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments. It is not suitable for studying the role of urease in non-bacterial systems, and its inhibitory effects on other enzymes are not well understood.
Zukünftige Richtungen
There are several future directions for studying Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)--based therapies for urinary tract infections, kidney stones, and chronic bacterial prostatitis. Another area of research is the study of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-'s antioxidant properties and its potential use in preventing and treating oxidative stress and inflammation. Additionally, further studies are needed to understand the inhibitory effects of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- on other enzymes and its potential use in other disease states.
Conclusion:
In conclusion, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a potent inhibitor of bacterial urease that has been extensively studied for its role in the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments, including its stability and ease of synthesis. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments, and further studies are needed to understand its inhibitory effects on other enzymes and its potential use in other disease states.
Synthesemethoden
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- can be synthesized by reacting 4-butoxy-3-fluoroaniline with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. The synthesis of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been extensively studied for its inhibitory effects on bacterial urease, which is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Bacterial urease plays a crucial role in the pathogenesis of various diseases, such as urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to inhibit the activity of bacterial urease, thereby reducing the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of these diseases.
Eigenschaften
CAS-Nummer |
15560-65-3 |
|---|---|
Produktname |
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- |
Molekularformel |
C12H16FNO3 |
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Andere CAS-Nummern |
15560-65-3 |
Synonyme |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)






![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)




